(R)-2-(6-Cyclopropylpyridin-2-yl)-4-methyl-4,5-dihydrooxazole
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Overview
Description
®-2-(6-Cyclopropylpyridin-2-yl)-4-methyl-4,5-dihydrooxazole is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s unique structure, which includes a cyclopropyl group attached to a pyridine ring and a dihydrooxazole ring, makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(6-Cyclopropylpyridin-2-yl)-4-methyl-4,5-dihydrooxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route may involve the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving a suitable aldehyde and ammonia or an amine.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Construction of the Dihydrooxazole Ring: The dihydrooxazole ring can be formed through a cyclization reaction involving an appropriate amino alcohol and a carbonyl compound.
Industrial Production Methods
In an industrial setting, the production of ®-2-(6-Cyclopropylpyridin-2-yl)-4-methyl-4,5-dihydrooxazole would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-2-(6-Cyclopropylpyridin-2-yl)-4-methyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an alkane.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: It might be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which ®-2-(6-Cyclopropylpyridin-2-yl)-4-methyl-4,5-dihydrooxazole exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with a particular enzyme or receptor, modulating its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(6-Cyclopropylpyridin-2-yl)-4,5-dihydrooxazole: Lacks the methyl group present in the ®-2-(6-Cyclopropylpyridin-2-yl)-4-methyl-4,5-dihydrooxazole.
2-(6-Cyclopropylpyridin-2-yl)-4-methyl-4,5-dihydrothiazole: Contains a sulfur atom in place of the oxygen atom in the dihydrooxazole ring.
2-(6-Cyclopropylpyridin-2-yl)-4-methyl-4,5-dihydroimidazole: Contains a nitrogen atom in place of the oxygen atom in the dihydrooxazole ring.
Uniqueness
®-2-(6-Cyclopropylpyridin-2-yl)-4-methyl-4,5-dihydrooxazole is unique due to the specific arrangement of its functional groups and the presence of the cyclopropyl group, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
(4R)-2-(6-cyclopropylpyridin-2-yl)-4-methyl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-7-15-12(13-8)11-4-2-3-10(14-11)9-5-6-9/h2-4,8-9H,5-7H2,1H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBRWGVBRGMAKM-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=N1)C2=CC=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC(=N1)C2=CC=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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